

Tenofovir alafenamide-d6 metabolic fate and stability

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An In-Depth Technical Guide to the Metabolic Fate and Stability of **Tenofovir Alafenamide-d6**

Disclaimer: **Tenofovir alafenamide-d6** (TAF-d6) is a deuterated isotopologue of Tenofovir Alafenamide (TAF). In clinical and research settings, deuterated compounds like TAF-d6 are most commonly used as internal standards for analytical quantification by liquid chromatography-mass spectrometry (LC-MS/MS) due to their nearly identical chemical properties and chromatographic behavior to the non-deuterated parent drug, but distinct mass. [1][2] Substantial data on the specific metabolic fate and stability of TAF-d6 is not available in published literature. However, the substitution of hydrogen with deuterium atoms is not expected to alter the fundamental metabolic pathways or stability profile. It may introduce minor, quantifiable differences in the rate of metabolism (a phenomenon known as the kinetic isotope effect), but the enzymes, transporters, and degradation pathways involved remain the same. Therefore, this guide focuses on the comprehensive data available for Tenofovir Alafenamide (TAF), which is directly applicable to understanding the behavior of TAF-d6.

Executive Summary

Tenofovir Alafenamide (TAF) is a novel phosphonamidate prodrug of the nucleotide reverse transcriptase inhibitor tenofovir.[1] Designed to be more stable in plasma than its predecessor, tenofovir disoproxil fumarate (TDF), TAF allows for more efficient delivery of tenofovir into target cells, such as hepatocytes and peripheral blood mononuclear cells (PBMCs).[1][3] This targeted delivery mechanism results in approximately 90% lower systemic plasma concentrations of tenofovir compared to TDF, which contributes to an improved renal and bone



safety profile.[3][4] The metabolic activation of TAF is a multi-step intracellular process primarily mediated by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[5][6] TAF's disposition is also influenced by drug transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[7] The chemical stability of TAF is a critical factor for its formulation, particularly its susceptibility to pH-dependent hydrolysis.[8][9] This document provides a detailed overview of the metabolic pathways, stability characteristics, relevant quantitative data, and experimental methodologies used to study TAF.

Metabolic Fate of Tenofovir Alafenamide

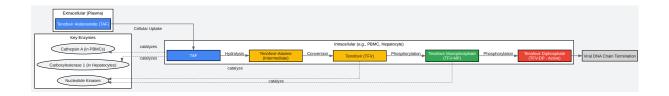
The biotransformation of TAF into its pharmacologically active form, tenofovir diphosphate (TFV-DP), is a highly efficient intracellular process.

Intracellular Activation Pathway

TAF is designed for greater plasma stability, allowing the intact prodrug to enter target cells.[10] Once inside the cell, its activation proceeds as follows:

- Hydrolysis: The initial and rate-limiting step is the hydrolysis of the phosphonamidate bond.
 This reaction is predominantly catalyzed by Cathepsin A (CatA) within PBMCs and other lymphoid cells, and by Carboxylesterase 1 (CES1) in hepatocytes.[5][6][11][12][13] This hydrolysis yields an intermediate metabolite, tenofovir-alanine (TFV-Ala).[1][14]
- Conversion to Tenofovir (TFV): The tenofovir-alanine conjugate is subsequently converted to the parent nucleoside, tenofovir.[1][11]
- Phosphorylation: In the final stage, intracellular nucleotide kinases phosphorylate tenofovir twice. The first phosphorylation produces tenofovir monophosphate (TFV-MP), and the second yields the active metabolite, tenofovir diphosphate (TFV-DP).[14]
- Mechanism of Action: TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate deoxyadenosine 5'-triphosphate. Its incorporation into newly forming viral DNA results in chain termination, thus halting viral replication.[11]





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Caption: Metabolic activation of TAF to the active TFV-DP.

Role of Drug Transporters

The movement of TAF across cell membranes is mediated by several transporters, which can be sources of drug-drug interactions.

- Uptake Transporters: In hepatocytes, TAF is a substrate of the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3, which contribute to its uptake from the blood.[1][15]
- Efflux Transporters: TAF is a substrate of the efflux transporters P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP).[7][15] These transporters can limit the intestinal absorption and intracellular accumulation of TAF. Co-administration with drugs that inhibit or induce P-gp and/or BCRP can significantly alter TAF's pharmacokinetics.[7]
- Renal Transporters: Unlike tenofovir, TAF is not a substrate for the renal organic anion transporters OAT1 or OAT3.[16][17] This is a key differentiator from TDF, as the



accumulation of tenofovir in renal proximal tubule cells via these transporters is associated with nephrotoxicity.[17]

Stability of Tenofovir Alafenamide

The chemical stability of TAF is crucial for its efficacy and formulation development, with hydrolysis being the primary degradation pathway.

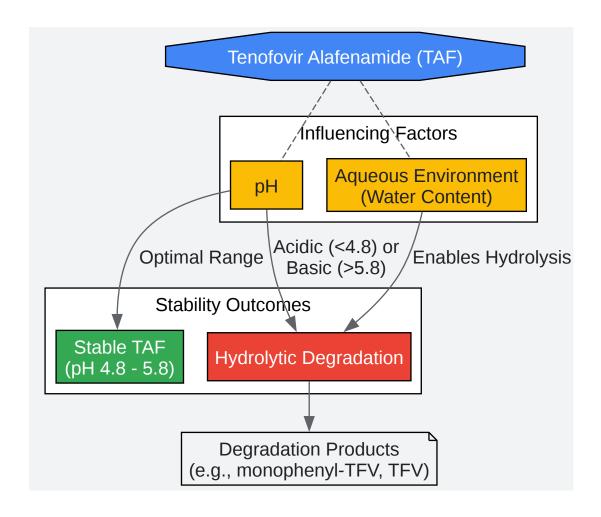
pH-Dependent Hydrolysis

TAF's stability is highly dependent on pH. Studies have shown that TAF is susceptible to both acid- and base-catalyzed hydrolysis.[18][19]

- Acidic Conditions: Under acidic conditions, TAF degradation is accelerated.[18][19]
- Alkaline Conditions: The P-O bond in the phosphonamidate structure is prone to hydrolysis in basic conditions.[18]
- Stability Window: A pH "stability window" has been identified between approximately pH 4.8 and 5.8, where the rate of TAF degradation is substantially minimized.[8] The point of minimal degradation has been observed at pH 5.3.[8]

This pH-dependent stability is a critical consideration for the development of oral and long-acting implantable formulations.[8][20]





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Caption: Key factors that influence the chemical stability of TAF.

Plasma Stability

TAF was specifically designed to have greater stability in human plasma compared to TDF.[1] This allows more of the intact prodrug to reach target cells before being prematurely converted to tenofovir in the bloodstream.[10] However, there are interspecies differences in plasma stability, with TAF being less stable in rodent plasma compared to human, dog, or macaque plasma.[10]

Quantitative Data Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for TAF and its metabolite tenofovir following multiple-dose administration in patients with chronic hepatitis B.



Table 1: Pharmacokinetic Parameters of TAF and Tenofovir

Parameter	Tenofovir Alafenamide (TAF)	Tenofovir (TFV)	Reference
Tmax (h)	0.33 (fasted), 1.00 (fed)	-	[1]
Cmax (ng/mL)	218.74 (fasted), 173.37 (fed)	30	[1][21]
AUC0-t (h·ng/mL)	132.10 (fasted), 211.84 (fed)	400	[1][21]
Plasma Half-life (h)	0.51	32.37	[21]

Data presented as geometric mean values. Administration of TAF with a high-fat meal increases exposure (AUC).[1][21]

Drug-Drug Interactions

TAF's susceptibility to P-gp and BCRP inhibitors and inducers is a key clinical consideration.

Table 2: Effect of Co-administered Drugs on TAF Pharmacokinetics



Co- administered Drug	Transporter Effect	Change in TAF Exposure (AUC)	Change in TFV Exposure (AUC)	Reference
Cobicistat	P-gp/BCRP Inhibitor	↑ 183%	↑ 316 %	[7]
Ritonavir- boosted Atazanavir	P-gp/BCRP Inhibitor	↑ 49%	↑ 105%	[7]
Ritonavir- boosted Lopinavir	P-gp/BCRP Inhibitor	↑ 6%	↑ 121 %	[7]
Ritonavir- boosted Darunavir	P-gp/BCRP Inhibitor	↑ 26%	↑ 125%	[7]
Efavirenz	P-gp Inducer	↓ 15%	↓ 24%	[7]
Rilpivirine	None	No significant change	No significant change	[7]

| Dolutegravir | None | No significant change | No significant change |[7] |

Enzymatic Hydrolysis

Studies have demonstrated that both CatA and CES1 contribute to TAF hydrolysis, with CatA playing a more significant role in the liver than previously thought.

Table 3: Comparative Hydrolytic Activity for TAF



Enzyme	Relative Activity (at physiological pH)	Key Location	Significance	Reference
Cathepsin A (CatA)	~1,000-fold higher than CES1 (at pH 5.2 vs 7.2)	Lysosomes (PBMCs, Liver)	Major contributor to intracellular TAF activation in lymphoid cells and liver. [5][6]	[5][6][13]

| Carboxylesterase 1 (CES1)| Lower than CatA | Cytosol (Hepatocytes) | Contributes to hepatic activation of TAF.[6][13] |[5][6][13] |

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize the metabolic fate and stability of TAF.

In Vitro TAF Hydrolysis Assay

Objective: To determine the contribution of different enzymes (e.g., CatA, CES1) to the metabolic conversion of TAF.

Methodology:

- Preparation of Biological Matrix: Human liver S9 fractions, or recombinant human CatA and CES1 enzymes, are prepared in appropriate buffer systems. The pH of the buffer is critical and should be optimized for each enzyme (e.g., pH 5.2 for CatA, pH 7.2 for CES1).[6]
- Incubation: TAF is added to the biological matrix at a specified concentration (e.g., $5~\mu$ M) and incubated at 37° C.[22]
- Time Points: Aliquots are removed at various time points (e.g., 0, 15, 30, 60 minutes).

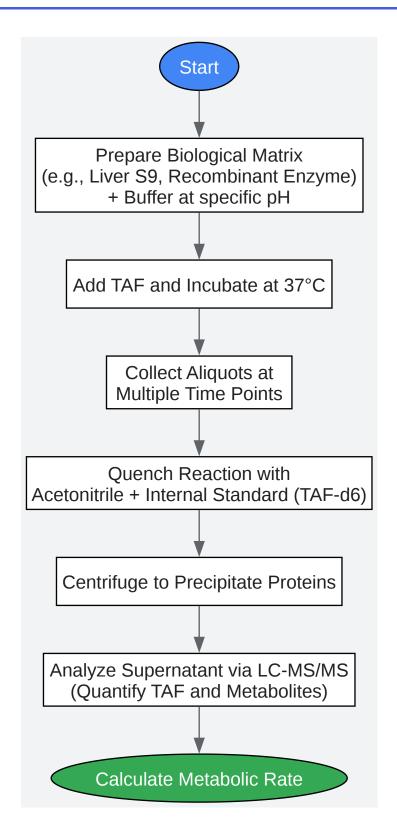
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- Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a
 quenching solution, typically ice-cold acetonitrile containing an internal standard (e.g., TAFd6).[2]
- Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
- LC-MS/MS Analysis: The concentration of the remaining TAF and the formed metabolite (e.g., tenofovir-alanine) is quantified using a validated LC-MS/MS method.
- Data Analysis: The rate of TAF disappearance or metabolite formation is calculated to determine the enzymatic activity. For inhibitor studies, specific inhibitors (e.g., telaprevir for CatA) can be included in the incubation.[6][13]





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Caption: Workflow for an in vitro TAF metabolism experiment.



Cell-Based Transport Assay (Caco-2)

Objective: To investigate the role of efflux transporters like P-glycoprotein (P-gp) on the permeability of TAF.

Methodology:

- Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for ~21
 days to form a polarized monolayer that expresses efflux transporters like P-gp.
- Transport Buffer: A suitable transport buffer (e.g., Hanks' Balanced Salt Solution) is used.
- Bidirectional Transport:
 - Apical-to-Basolateral (A-B): TAF is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber over time to measure absorption.
 - Basolateral-to-Apical (B-A): TAF is added to the basolateral chamber. Samples are taken from the apical chamber over time to measure efflux.
- Inhibitor Condition: The experiment is repeated in the presence of a known P-gp inhibitor to confirm transporter involvement.
- Sample Analysis: The concentration of TAF in the collected samples is quantified by LC-MS/MS.
- Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions.
 An efflux ratio (Papp, B-A / Papp, A-B) greater than 2 typically indicates active efflux. A reduction in this ratio in the presence of an inhibitor confirms the role of the specific transporter.[23]

pH-Dependent Stability Assay

Objective: To characterize the stability of TAF across a range of pH values.

Methodology:



- Buffer Preparation: A series of buffers (e.g., citric acid/phosphate) are prepared to cover a wide pH range (e.g., pH 2 to 10).[8]
- Incubation: A known concentration of TAF is added to each buffer and incubated at a controlled temperature (e.g., 37°C).[8]
- Sampling: Aliquots are taken from each pH solution at multiple time points (e.g., over several hours or days).
- Analysis: The concentration of intact TAF remaining in each sample is quantified by a stability-indicating HPLC method.[20]
- Data Analysis: The degradation rate constant (k) is determined for each pH value by plotting the natural log of the TAF concentration versus time. A plot of log(k) versus pH reveals the pH-rate profile and identifies the pH of maximum stability.[8]

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